molecular formula C13H20N2 B3164192 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 889940-06-1

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No. B3164192
CAS RN: 889940-06-1
M. Wt: 204.31 g/mol
InChI Key: LKZLXWFCBLLWEP-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known as 4-MePPP, is a synthetic stimulant drug of the phenethylamine and pyrrolidine classes. It is a substituted analogue of the widely used drug methamphetamine, and is known to produce similar effects in humans. 4-MePPP has been used in scientific research for a variety of purposes, including to study the effects of psychostimulants on the brain. It has also been used in laboratory experiments to study the biochemical and physiological effects of psychostimulants. In

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in "2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine," is highlighted for its versatility in drug discovery. It's utilized widely due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, have been extensively studied for their selectivity towards various biological targets. This review illustrates the significant impact of pyrrolidine in the development of compounds for treating human diseases, emphasizing the influence of steric factors on biological activity and detailing synthetic strategies for constructing or modifying the pyrrolidine ring (Li Petri et al., 2021).

Heterocyclic Chemistry and Pyrrolidine

The chemistry of heterocyclic compounds, including those containing pyrrolidine, is of great interest due to their widespread applications in medicinal chemistry. The review on the chemistry and properties of bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine complexes provides insights into the preparation, properties, and biological activities of these compounds. It underscores the potential for investigating unknown analogues of pyrrolidine-containing heterocycles, suggesting areas for future research in developing novel compounds with enhanced biological activities (Boča et al., 2011).

Biogenic Amines and Food Safety

In the context of food safety, the study of heterocyclic aromatic amines, including those structurally similar to "2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine," provides valuable insights. These compounds, formed during food processing, have been linked to carcinogenic effects. The review on advances in heterocyclic aromatic amines highlights their formation, analysis, and mitigation strategies in food products, emphasizing the need for controlling these compounds to ensure food safety (Chen et al., 2020).

properties

IUPAC Name

2-(4-methylphenyl)-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZLXWFCBLLWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266346
Record name β-(4-Methylphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

CAS RN

889940-06-1
Record name β-(4-Methylphenyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Methylphenyl)-1-pyrrolidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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